Epsilon NAD - 38806-38-1

Epsilon NAD

Catalog Number: EVT-366204
CAS Number: 38806-38-1
Molecular Formula: C23H27N7O14P2
Molecular Weight: 687.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ε-NAD is a synthetic analog of NAD+, a crucial coenzyme involved in numerous metabolic reactions. [, , , , , ] Its primary application in scientific research stems from its fluorescent properties, enabling its use as a probe to study enzymatic reactions and protein interactions. [, , , , , ] It serves as a valuable tool for understanding biological processes involving NAD+-dependent enzymes. [, , , , , , , ]

Nicotinamide Adenine Dinucleotide (NAD+)

  • Relevance: NAD+ is the parent compound of Epsilon NAD, differing only in the adenine moiety. Epsilon NAD, with its fluorescent etheno group, serves as a crucial analog for studying NAD+ binding interactions and enzymatic mechanisms due to its spectroscopic properties. [, ]

Acetylpyridine Adenine Dinucleotide (AcPyAD+)

  • Relevance: Research indicates that AcPyAD+ binds non-cooperatively to rabbit muscle glyceraldehyde-3-phosphate dehydrogenase, unlike the negative cooperativity observed with NAD+ and Epsilon NAD+. This highlights the significance of the pyridine moiety in influencing the binding mode and cooperativity of these coenzymes. []

Adenosine Triphosphate (ATP)

  • Relevance: Similar to AcPyAD+, ATP demonstrates non-cooperative binding to the NAD+ sites of rabbit muscle glyceraldehyde-3-phosphate dehydrogenase. Moreover, ATP weakens the negative cooperativity observed in coenzyme binding, indicating its ability to induce conformational changes within the enzyme. []

Adenosine Diphosphate Ribose (ADP-Ribose)

  • Relevance: ADP-Ribose, a fragment of NAD+, binds non-cooperatively to rabbit muscle glyceraldehyde-3-phosphate dehydrogenase. Notably, its addition doesn't influence the negative cooperativity of NAD+ binding, suggesting the importance of the intact NAD+ structure for this phenomenon. [, ]

Nicotinamide Guanine Dinucleotide (NGD)

  • Relevance: NGD is used alongside Epsilon NAD in fluorescence-based enzymatic assays to measure the hydrolase and cyclase activities of CD38, an enzyme involved in NAD+ metabolism and calcium signaling. [, ]

1,N6-Etheno-ADP

  • Relevance: When Epsilon NAD is used as a substrate in Pertussis toxin-catalyzed ADP-ribosylation of transducin, it results in the formation of epsilon-ADP-ribosylated transducin. Tryptic digestion of this product yields 1,N6-Etheno-ADP, providing insights into the structure and interactions of the ribosylated protein. []
  • Relevance: Similar to Epsilon NAD, NHD+ can form fluorescent derivatives upon UV irradiation with carboxymethylated glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This ability aligns with its activity as a hydrogen acceptor and its capacity to form the Racker band, suggesting a common mechanism influenced by the analog's structure. [, ]

Nicotinamide Guanosine Dinucleotide (NGD+)

  • Relevance: Like Epsilon NAD, NGD+ displays the ability to form a fluorescent derivative when exposed to UV light in the presence of carboxymethylated GAPDH. This property, along with its role as a hydrogen acceptor and its capacity to form the Racker band, highlights the impact of structural modifications on NAD+ analogs. [, ]
  • Relevance: In studies using carboxymethylated GAPDH, APAD+, similar to Epsilon NAD, demonstrates the ability to generate a fluorescent derivative under UV irradiation. This characteristic, in conjunction with its activity as a hydrogen acceptor and its contribution to the Racker band formation, underlines the structure-activity relationships of NAD+ analogs. [, ]

Formylpyridine Adenine Dinucleotide (FPAD+)

  • Relevance: Unlike Epsilon NAD, while FPAD+ forms a fluorescent derivative upon UV irradiation with carboxymethylated GAPDH, it doesn't act as a hydrogen acceptor or produce the Racker band. This difference suggests that the formylpyridine moiety might engage in thiohemiacetal formation with the active site cysteine residue, affecting its activity. [, ]

Thionicotinamide Adenine Dinucleotide (TPAD+)

  • Relevance: Although TPAD+ functions as a hydrogen acceptor, unlike Epsilon NAD, it doesn't form a fluorescent derivative or the Racker band with carboxymethylated GAPDH. This observation emphasizes the significance of specific structural features, such as the thionicotinamide group, in dictating the interactions and reactivity of NAD+ analogs. [, ]

α-Nicotinamide Adenine Dinucleotide (α-NAD+)

  • Relevance: Unlike Epsilon NAD, α-NAD+ fails to exhibit fluorescence upon UV irradiation with carboxymethylated GAPDH, lacks hydrogen acceptor properties, and doesn't form the Racker band. This contrast underscores the importance of the naturally occurring β configuration at the nicotinamide ribose in NAD+ for its biological activity and its analogs. [, ]
  • Relevance: NMN+, a fragment of NAD+, doesn't demonstrate fluorescence upon UV irradiation with carboxymethylated GAPDH, is inactive as a hydrogen acceptor, and can't form the Racker band, unlike Epsilon NAD. This observation emphasizes the essential role of the adenine dinucleotide structure in NAD+ and its analogs for their biological functions and specific interactions. [, , ]

Carbamoylpyridine Adenine Dinucleotide (CPAD+)

  • Relevance: Similar to several other NAD+ analogs, CPAD+ doesn't exhibit any fluorescence upon UV irradiation with carboxymethylated GAPDH. Additionally, it can't function as a hydrogen acceptor or contribute to Racker band formation, unlike Epsilon NAD. This highlights the crucial role of the nicotinamide moiety in influencing the properties and interactions of NAD+ analogs. [, ]

Deamino-NAD+

  • Relevance: Deamino-NAD+ is unable to act as a substrate for T4-induced RNA ligase, indicating that the enzyme shows specificity for the AMP portion of the substrate []. This contrasts with epsilon NAD+, which maintains most of the binding characteristics of NAD+ [].
Source and Classification

Epsilon NAD is classified as a nucleotide coenzyme, akin to nicotinamide adenine dinucleotide (NAD). It is synthesized from nicotinamide and various purine bases, which distinguishes it from its more common counterpart. Epsilon NAD and its derivatives are investigated primarily in the context of enzymatic reactions involving poly(ADP-ribose) polymerases and other related enzymes that utilize nucleotide substrates for their catalytic functions .

Synthesis Analysis

The synthesis of epsilon NAD can be achieved through several methods, primarily involving the modification of the adenine moiety of standard NAD. The general pathway includes:

  1. Substitution Reaction: The adenine base in NAD is replaced with 1,N6-ethenoadenine. This process can be facilitated by specific chemical reagents that promote the formation of the modified nucleotide.
  2. Enzymatic Pathways: Epsilon NAD can also be synthesized enzymatically through the action of poly(ADP-ribose) polymerases, which catalyze the transfer of ADP-ribose units onto proteins using epsilon NAD as a substrate.

Technical parameters for these reactions often include controlled temperature settings, pH levels, and reaction times to optimize yield and purity of epsilon NAD .

Molecular Structure Analysis
  • Base Modification: The key difference lies in the replacement of adenine with 1,N6-ethenoadenine, which alters its electronic properties and interaction capabilities with enzymes.
  • Chemical Formula: The molecular formula for epsilon NAD can be denoted as C21_{21}H26_{26}N4_{4}O8_{8}P, indicating a complex arrangement that includes carbon, hydrogen, nitrogen, oxygen, and phosphorus atoms.
  • Structural Analysis: Advanced techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to elucidate the detailed structural characteristics of epsilon NAD, confirming its identity and purity .
Chemical Reactions Analysis

Epsilon NAD participates in several biochemical reactions:

The kinetics of these reactions can be influenced by factors such as substrate concentration and enzyme activity.

Mechanism of Action

The mechanism by which epsilon NAD exerts its effects primarily revolves around its role as a substrate for poly(ADP-ribose) polymerases:

  • Enzyme Interaction: Upon binding to poly(ADP-ribose) polymerases, epsilon NAD undergoes cleavage to release ADP-ribose units, which are then covalently attached to target proteins.
  • Biological Significance: This process plays a vital role in cellular responses to stress and DNA damage repair pathways. The unique properties of epsilon NAD may influence the efficiency and specificity of these enzymatic reactions compared to traditional substrates like standard NAD .
Physical and Chemical Properties Analysis

Epsilon NAD exhibits several notable physical and chemical properties:

  • Appearance: It is typically found as a white amorphous powder that is hygroscopic and highly soluble in water.
  • Stability: Solutions of epsilon NAD are stable at neutral pH but can decompose rapidly under acidic or alkaline conditions. Proper storage conditions (dry and dark environments) are essential for maintaining its integrity.
  • Solubility: Epsilon NAD demonstrates high solubility in aqueous solutions, facilitating its use in various biochemical assays .
Applications

Epsilon nicotinamide adenine dinucleotide has several scientific applications:

  1. Research Tool: It serves as a valuable tool in studying poly(ADP-ribosyl)ation processes and understanding the role of ADP-ribose polymers in cellular signaling pathways.
  2. Biochemical Studies: Epsilon NAD is utilized in experiments aimed at elucidating enzyme mechanisms involving nucleotide substrates, particularly those relevant to DNA repair and maintenance.
  3. Therapeutic Potential: Given its role in modulating enzyme activity, epsilon NAD may have implications for developing therapeutic strategies targeting diseases associated with dysregulated ADP-ribosylation processes .

Properties

CAS Number

38806-38-1

Product Name

Epsilon NAD

IUPAC Name

[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate

Molecular Formula

C23H27N7O14P2

Molecular Weight

687.4 g/mol

InChI

InChI=1S/C23H27N7O14P2/c24-19(35)11-2-1-4-28(6-11)22-17(33)15(31)12(42-22)7-40-45(36,37)44-46(38,39)41-8-13-16(32)18(34)23(43-13)30-10-26-14-20-25-3-5-29(20)9-27-21(14)30/h1-6,9-10,12-13,15-18,22-23,31-34H,7-8H2,(H3-,24,35,36,37,38,39)/t12-,13-,15-,16-,17-,18-,22-,23-/m1/s1

InChI Key

JCDBQDNBEQHDHK-BSLNIGMPSA-N

SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

Synonyms

3-(Aminocarbonyl)-1-[5-O-[hydroxy(phosphonooxy)phosphinyl]-β-D-ribofuranosyl]pyridinium Inner Salt P’5’-Ester with 3-β-D-Ribofuranosyl-3H-imidazo[2,1-i]purine; 1,N6-Ethenonicotinamide Adenine Dinucleotide; ε-NAD;

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN6C5=NC=C6)O)O)O)O)C(=O)N

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